molecular formula C14H21NO B1372777 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline CAS No. 1037157-93-9

3-{[(3-Methylcyclohexyl)oxy]methyl}aniline

Cat. No.: B1372777
CAS No.: 1037157-93-9
M. Wt: 219.32 g/mol
InChI Key: KQZCTCPMAVVCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-Methylcyclohexyl)oxy]methyl}aniline is an organic compound with the molecular formula C14H21NO. It is a colorless to yellowish liquid with a characteristic odor. This compound is soluble in water and most organic solvents, making it versatile for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline typically involves the reaction of 3-methylcyclohexanol with formaldehyde and aniline. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the intermediate and the final product.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.

    Solvents: Common solvents include water, ethanol, or other organic solvents that can dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methylcyclohexyl)oxy]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-{[(3-Methylcyclohexyl)oxy]methyl}aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Methylcyclohexyl)oxy]methyl}phenol
  • 3-{[(3-Methylcyclohexyl)oxy]methyl}benzene
  • 3-{[(3-Methylcyclohexyl)oxy]methyl}pyridine

Uniqueness

3-{[(3-Methylcyclohexyl)oxy]methyl}aniline is unique due to its specific structural features, such as the presence of both an aniline group and a 3-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[(3-methylcyclohexyl)oxymethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h3,5-6,9,11,14H,2,4,7-8,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCTCPMAVVCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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